

Leucinostatin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

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Compound of Interest

Compound Name: *Leucinostatin A*

Cat. No.: *B8091911*

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Abstract

Leucinostatin A, a nonapeptide antibiotic produced by fungi of the *Purpureocillium* and *Ophiocordyceps* genera, exhibits a broad and potent spectrum of biological activities.^{[1][2]} This technical guide provides an in-depth analysis of its multifaceted bioactivities, including its anticancer, antiprotozoal, antifungal, and immunosuppressive effects. The document details the underlying mechanisms of action, presents quantitative data on its potency, outlines key experimental methodologies, and visualizes associated signaling pathways.

Core Biological Activities and Mechanisms of Action

Leucinostatin A's diverse biological effects stem from its ability to interact with and disrupt cellular and mitochondrial membranes. Its primary mechanisms of action include:

- **Ionophoric Activity:** **Leucinostatin A** acts as a weak ionophore, facilitating the transport of monovalent and divalent cations across biological membranes.^{[3][4]} This disruption of ion gradients can lead to a cascade of downstream cellular effects.
- **Mitochondrial Disruption:** A key target of **Leucinostatin A** is the mitochondrion. It has been shown to uncouple oxidative phosphorylation and, at lower concentrations, act as a specific inhibitor of mitochondrial ATP synthase.^[1] This dual interference with mitochondrial function

is a central aspect of its cytotoxicity. In protozoa, its primary mode of action is the destabilization of the inner mitochondrial membrane.

- **Membrane Perturbation:** **Leucinostatin A** can cause membrane damage by inserting into lipid bilayers, leading to the formation of pores and affecting membrane fluidity. This activity is influenced by the cholesterol content of the membrane.

These fundamental mechanisms give rise to a wide array of biological activities across different cell types and organisms.

Quantitative Data on Biological Activity

The potency of **Leucinostatin A** varies significantly depending on the target organism and cell type. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of **Leucinostatin A**

Cell Line	Cancer Type	Metric	Value	Reference(s)
DU-145 (in co-culture with PrSC)	Prostate Cancer	-	Significant growth suppression	
L1210	Murine Leukemia	-	Complete growth inhibition at 0.5 µg/mL	
Human Pancreatic Cancer Cells	Pancreatic Cancer	-	Preferential cytotoxicity under glucose deprivation	
TNBC (LAR subtype)	Triple-Negative Breast Cancer	-	Selective antiproliferative effects	
Human Nucleated Cells	General Cytotoxicity	IC50	~47 nM	

Table 2: Antiprotozoal Activity of **Leucinostatin A**

Organism	Disease	Metric	Value (nM)	Reference(s)
Plasmodium falciparum	Malaria	IC50	0.4 - 0.9	
Plasmodium falciparum (asexual erythrocytic stage)	Malaria	EC50	0.05	
Trypanosoma brucei	Human African Trypanosomiasis	IC50	2.8	
Trypanosoma brucei rhodesiense	Human African Trypanosomiasis	IC50	0.4	
Leishmania donovani (intracellular)	Leishmaniasis	IC50	18	
Trypanosoma cruzi (intracellular)	Chagas Disease	-	Potent activity	

Table 3: Antimicrobial Activity of **Leucinostatin A**

Organism Type	Organism(s)	Metric	Value (μM)	Reference(s)
Gram-positive bacteria	Various	MIC	2.5 - 100	
Fungi	Various	MIC	10 - 25	
Phytophthora infestans & P. capsici	Oomycetes	-	Growth inhibition	

Table 4: In Vivo Toxicity of **Leucinostatin A**

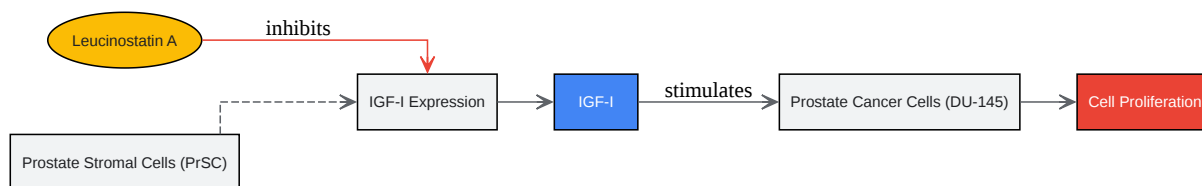
Animal Model	Route of Administration	Metric	Value (mg/kg)	Reference(s)
Mice	Intraperitoneal (ip)	LD50	1.6 - 1.8	
Mice	Oral	LD50	5.4	

Key Signaling Pathway Involvement

Leucinostatin A has been shown to modulate specific signaling pathways, contributing to its anticancer effects.

Inhibition of IGF-1 Signaling in Prostate Cancer

In a co-culture model of prostate cancer, **Leucinostatin A** was found to inhibit the growth of cancer cells by reducing the expression of Insulin-like Growth Factor I (IGF-I) in the surrounding prostate stromal cells. This highlights a mechanism that targets the tumor microenvironment.

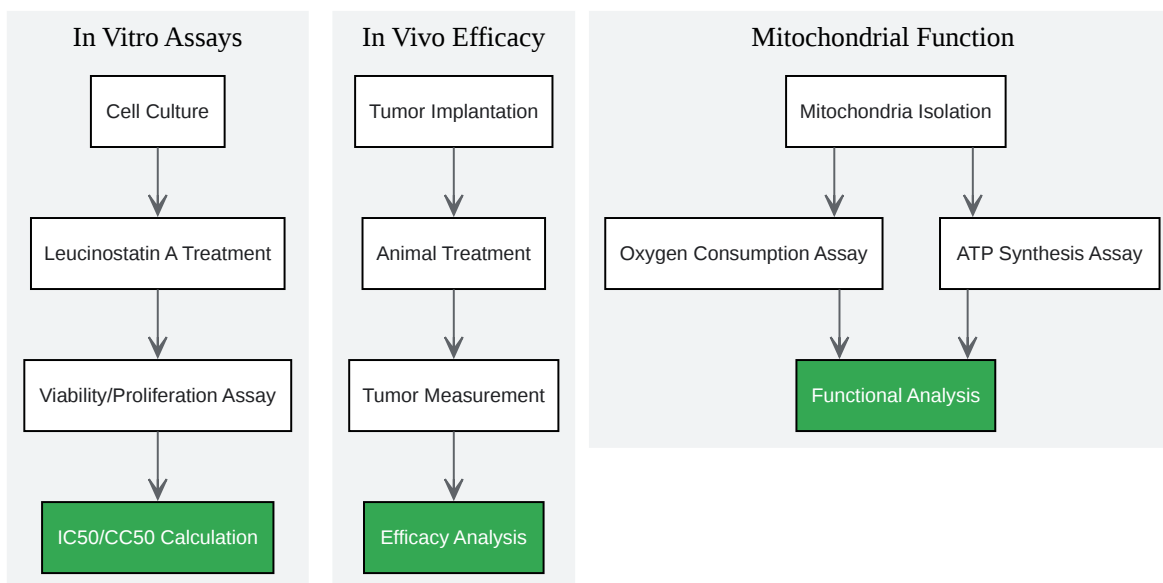
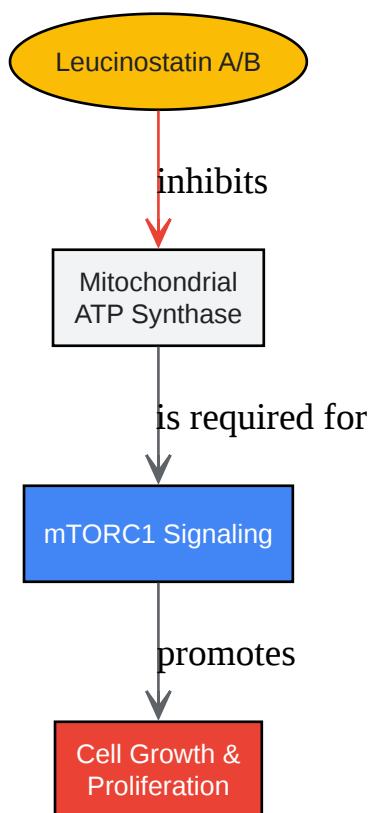


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Leucinostatin A inhibits prostate cancer cell proliferation by reducing IGF-I expression in stromal cells.

Repression of mTORC1 Signaling in Triple-Negative Breast Cancer

Leucinoastatin B, a closely related analog, has been demonstrated to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer (TNBC) cell lines. This effect is linked to the inhibition of ATP synthase, a known target of leucinoastatins.



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- To cite this document: BenchChem. [Leucinostatin A: A Comprehensive Technical Guide to its Biological Activity Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8091911#leucinostatin-a-biological-activity-spectrum]

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